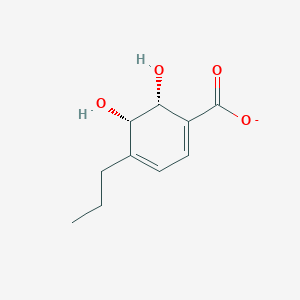
(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate
Descripción general
Descripción
(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as rosmarinic acid and is found in various plants, including rosemary, sage, and thyme. Rosmarinic acid has been extensively studied for its many potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of rosmarinic acid is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. Rosmarinic acid has also been found to inhibit the activity of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Rosmarinic acid has been found to have various biochemical and physiological effects. The compound has been shown to have potent antioxidant activity, which helps to protect cells from oxidative damage. Rosmarinic acid has also been found to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, the compound has been found to have antimicrobial activity, which can help to prevent the growth of harmful bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rosmarinic acid has several advantages when used in lab experiments. The compound is readily available, and the extraction process is relatively simple. Additionally, rosmarinic acid is stable and can be easily stored for long periods. However, the compound also has some limitations. For example, the purity of the compound obtained from plant sources can vary, which can affect the results of experiments. Additionally, the solubility of rosmarinic acid can be limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of rosmarinic acid. One potential area of research is the development of new methods for the synthesis of the compound. Additionally, more research is needed to fully understand the mechanism of action of rosmarinic acid and its effects on various signaling pathways in the body. Further studies are also needed to investigate the potential applications of rosmarinic acid in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, more research is needed to investigate the safety and toxicity of rosmarinic acid in humans.
Aplicaciones Científicas De Investigación
Rosmarinic acid has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. The compound has been found to have antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-3-6-4-5-7(10(13)14)9(12)8(6)11/h4-5,8-9,11-12H,2-3H2,1H3,(H,13,14)/p-1/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDTWAWVLYDSAB-DTWKUNHWSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C(C1O)O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C([C@H]([C@H]1O)O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474532 | |
| Record name | ZINC04262123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6R)-5,6-dihydroxy-4-propylcyclohexa-1,3-diene-1-carboxylate | |
CAS RN |
205652-51-3 | |
| Record name | ZINC04262123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



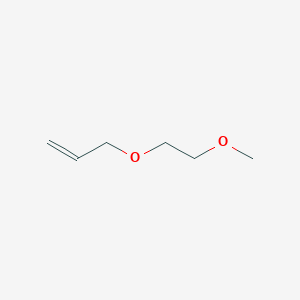

![N-[(1S)-1-Carboxy-3-phenylpropyl]-L-alanyl-D-proline](/img/structure/B3342366.png)
![n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342369.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3342374.png)
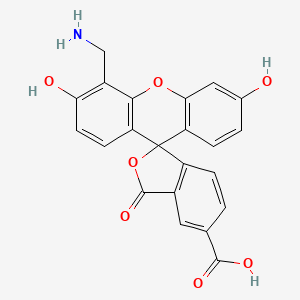
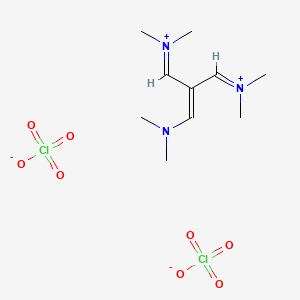
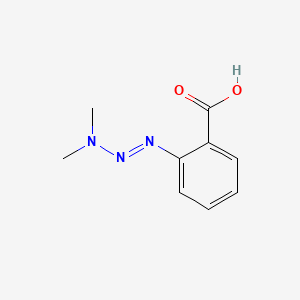

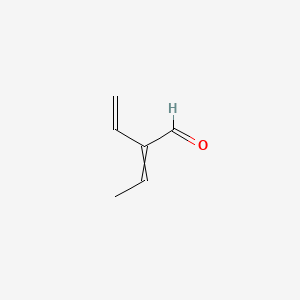


![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
![1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene](/img/structure/B3342439.png)